molecular formula C13H16OS2 B14456336 2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 67686-87-7

2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No.: B14456336
CAS No.: 67686-87-7
M. Wt: 252.4 g/mol
InChI Key: KTJDRBMULIKSDY-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves multiple steps. One common method includes the reaction of 4-methylacetophenone with methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one
  • 4-Methylacetophenone
  • 3,3-Bis(methylsulfanyl)prop-2-en-1-one

Uniqueness

2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one stands out due to its combination of aromatic and aliphatic components, along with the presence of methylsulfanyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

67686-87-7

Molecular Formula

C13H16OS2

Molecular Weight

252.4 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C13H16OS2/c1-9-5-7-11(8-6-9)12(14)10(2)13(15-3)16-4/h5-8H,1-4H3

InChI Key

KTJDRBMULIKSDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C

Origin of Product

United States

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